molecular formula C25H31N5O7 B14505082 L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine CAS No. 64963-49-1

L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine

Cat. No.: B14505082
CAS No.: 64963-49-1
M. Wt: 513.5 g/mol
InChI Key: JLGXBCVNIQSPJZ-YSSFQJQWSA-N
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Description

L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine is a synthetic peptide composed of the amino acids tyrosine, glycine, phenylalanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, glycine, and tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

    Oxidation: Dityrosine, quinones.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic peptide or drug delivery system.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of alanine.

    L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine: Contains methionine, which can undergo oxidation to form sulfoxides or sulfones.

Uniqueness

L-Tyrosylglycylglycyl-L-phenylalanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in various environments.

Properties

CAS No.

64963-49-1

Molecular Formula

C25H31N5O7

Molecular Weight

513.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C25H31N5O7/c1-15(25(36)37)29-24(35)20(12-16-5-3-2-4-6-16)30-22(33)14-27-21(32)13-28-23(34)19(26)11-17-7-9-18(31)10-8-17/h2-10,15,19-20,31H,11-14,26H2,1H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t15-,19-,20-/m0/s1

InChI Key

JLGXBCVNIQSPJZ-YSSFQJQWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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